molecular formula C18H23BN2O B11113079 1-Butyl-1-hydroxy-3-methyl-2-phenyl-1,4-dihydro-2lambda541-benzodiazaborinin-2-ylium-1-uide

1-Butyl-1-hydroxy-3-methyl-2-phenyl-1,4-dihydro-2lambda541-benzodiazaborinin-2-ylium-1-uide

Cat. No.: B11113079
M. Wt: 294.2 g/mol
InChI Key: LKAFZHGWAZQMBJ-UHFFFAOYSA-N
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Description

1-Butyl-1-hydroxy-3-methyl-2-phenyl-1,4-dihydro-2lambda541-benzodiazaborinin-2-ylium-1-uide is a complex organic compound that belongs to the class of benzodiazaborinin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-1-hydroxy-3-methyl-2-phenyl-1,4-dihydro-2lambda541-benzodiazaborinin-2-ylium-1-uide typically involves multi-step organic reactions. The starting materials often include phenylboronic acid, butylamine, and methyl ketone derivatives. The reaction conditions usually require the use of catalysts such as palladium or nickel complexes, and the reactions are carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistency and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-1-hydroxy-3-methyl-2-phenyl-1,4-dihydro-2lambda541-benzodiazaborinin-2-ylium-1-uide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzodiazaborinin derivatives, which can be further utilized in different applications .

Scientific Research Applications

1-Butyl-1-hydroxy-3-methyl-2-phenyl-1,4-dihydro-2lambda541-benzodiazaborinin-2-ylium-1-uide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Butyl-1-hydroxy-3-methyl-2-phenyl-1,4-dihydro-2lambda541-benzodiazaborinin-2-ylium-1-uide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-Butyl-1-hydroxy-3-methyl-2-phenyl-1,4-dihydro-2lambda541-benzodiazaborinin-2-ylium-1-uide
  • This compound

Uniqueness: this compound stands out due to its unique structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C18H23BN2O

Molecular Weight

294.2 g/mol

IUPAC Name

2-butyl-2-hydroxy-4-methyl-3-phenyl-5-aza-3-azonia-2-boranuidabicyclo[4.4.0]deca-1(10),3,6,8-tetraene

InChI

InChI=1S/C18H23BN2O/c1-3-4-14-19(22)17-12-8-9-13-18(17)20-15(2)21(19)16-10-6-5-7-11-16/h5-13,20,22H,3-4,14H2,1-2H3

InChI Key

LKAFZHGWAZQMBJ-UHFFFAOYSA-N

Canonical SMILES

[B-]1(C2=CC=CC=C2NC(=[N+]1C3=CC=CC=C3)C)(CCCC)O

Origin of Product

United States

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